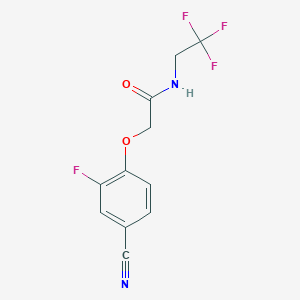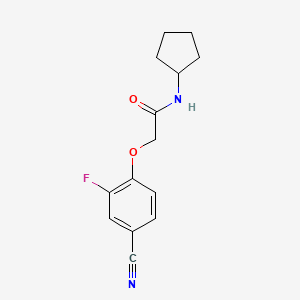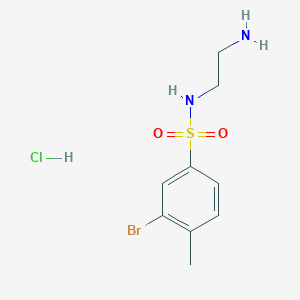
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide, also known as CFTR potentiator, is a chemical compound that has been studied for its potential therapeutic applications in cystic fibrosis treatment.
Mecanismo De Acción
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators work by binding to a specific site on the this compound protein, known as the potentiator binding site. This binding increases the activity of the this compound protein, allowing for increased salt and water flow across cell membranes. This increased activity can help to alleviate the symptoms of cystic fibrosis and improve lung function.
Biochemical and Physiological Effects:
This compound potentiators have been shown to increase the activity of the this compound protein in both in vitro and in vivo studies. This increased activity can lead to improved lung function and reduced symptoms in patients with cystic fibrosis. This compound potentiators have also been shown to have a low toxicity profile, making them a promising candidate for further development as a cystic fibrosis therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators have several advantages for use in lab experiments. They are relatively easy to synthesize and have a low toxicity profile, making them a safe and effective tool for studying the this compound protein. However, this compound potentiators can be expensive to produce and may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for 2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiator research. One area of focus is the development of more potent and selective this compound potentiators, which could improve the efficacy of cystic fibrosis treatment. Another area of research is the use of this compound potentiators in combination with other cystic fibrosis therapies, such as this compound correctors, to further improve treatment outcomes. Additionally, there is ongoing research into the use of this compound potentiators for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Métodos De Síntesis
The synthesis of 2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiator involves the reaction of 4-cyano-2-fluoroaniline with 2,2,2-trifluoroethylacetyl chloride in the presence of a base. The resulting product is then reacted with 2-(2-methoxyphenoxy)acetic acid to obtain the final product, this compound potentiator.
Aplicaciones Científicas De Investigación
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide potentiators have been extensively studied for their potential therapeutic applications in cystic fibrosis treatment. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs, causing a buildup of thick mucus that can lead to infections and other complications. This compound potentiators work by increasing the activity of the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Propiedades
IUPAC Name |
2-(4-cyano-2-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O2/c12-8-3-7(4-16)1-2-9(8)19-5-10(18)17-6-11(13,14)15/h1-3H,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVJDCISULCNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
![1-[1-(1-Methylpyrazol-4-yl)piperidin-3-yl]-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B7640429.png)
![1-(1H-pyrazol-5-ylmethyl)-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylurea](/img/structure/B7640439.png)
![2-chloro-3-methyl-N-[2-(6-methylpyridazin-3-yl)pyrazol-3-yl]benzamide](/img/structure/B7640454.png)



![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)
![2-Methyl-5-[[2-(1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B7640489.png)


![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)
